molecular formula C3H4N2OS B2479093 3-Methyl-1,2,4-oxadiazole-5-thiol CAS No. 68836-75-9

3-Methyl-1,2,4-oxadiazole-5-thiol

Cat. No.: B2479093
CAS No.: 68836-75-9
M. Wt: 116.14
InChI Key: XCUUXCDIVKRONM-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4-oxadiazole-5-thiol is a heterocyclic compound characterized by a five-membered ring containing oxygen, nitrogen, and sulfur atoms.

Mechanism of Action

Target of Action

The primary targets of 1,2,4-oxadiazole derivatives, such as 3-Methyl-1,2,4-oxadiazole-5-thiol, are often microbial organisms. These compounds have been found to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties . They have been shown to be particularly effective against certain bacteria such as Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas axonopodis pv. citri (Xac) .

Mode of Action

It is known that 1,3,4-oxadiazole derivatives can undergo various chemical reactions, which makes them important for molecule planning because of their privileged structure, which has enormous biological potential . They are known to interact with their targets, leading to changes that inhibit the growth and proliferation of the targeted organisms .

Biochemical Pathways

It is known that oxadiazole derivatives can affect a variety of pathways due to their broad spectrum of pharmacological activities

Pharmacokinetics

It is known that the physicochemical properties of oxadiazole derivatives can influence their bioavailability

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of targeted organisms This leads to a decrease in the severity of infections caused by these organisms

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy and stability of this compound can be affected by factors such as temperature, pH, and the presence of other substances

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,4-oxadiazole-5-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with acetic anhydride, followed by cyclization with phosphorus oxychloride (POCl3) to form the oxadiazole ring .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,2,4-oxadiazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-1,2,4-oxadiazole-5-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1,2,4-oxadiazole-5-thiol is unique due to its combination of a thiol group and an oxadiazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-methyl-2H-1,2,4-oxadiazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c1-2-4-3(7)6-5-2/h1H3,(H,4,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUUXCDIVKRONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)ON1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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